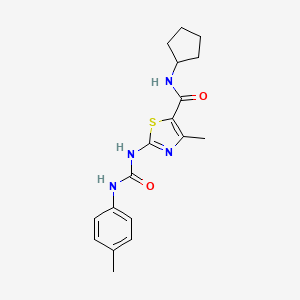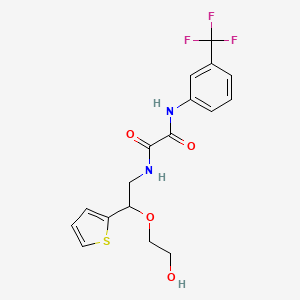![molecular formula C14H8BrF2N3OS B2366102 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1219904-02-5](/img/structure/B2366102.png)
1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Bromobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea” is a complex organic molecule that contains several functional groups and structural features. It has a bromobenzo[d]thiazolyl group, a difluorophenyl group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiazole), halogen substituents (bromine and fluorine), and a urea functional group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogen substituents and the urea group. The bromine atom might be susceptible to nucleophilic aromatic substitution reactions, while the urea group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogen atoms and polar functional groups (urea) could affect its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of novel thiazolyl urea derivatives has been a significant area of research. These compounds are created through specific chemical reactions and their structures are confirmed using techniques like NMR and X-ray diffraction analysis (Ling et al., 2008).
- Another aspect of research involves determining the crystal structure of similar compounds, which is essential for understanding their chemical properties and potential applications (Xin, 2006).
Biological Activities
- Certain thiazolyl urea derivatives exhibit promising antitumor activities. This is a significant finding for the development of new cancer treatments (Ling et al., 2008).
- Another study found that compounds with a similar structure display excellent fungicidal activities against various pathogens, indicating their potential use in agriculture or medicine (Xinjian Song et al., 2008).
- The anti-leukemic properties of certain thiazole derivatives have been explored, revealing their potential in treating leukemia (D. S. Prasanna et al., 2010).
Insecticidal Effects
- Some derivatives of thiazolyl urea, such as those related to the compound , act as inhibitors of chitin synthesis. This feature makes them effective as insecticides, particularly in disrupting the life cycle of various insect species (Deul et al., 1978).
- The failure of insects to moult or pupate upon exposure to certain thiazolyl urea compounds, resulting in their death, is another focus of study. This indicates a unique mode of action for these compounds as insecticides (Mulder & Gijswijt, 1973).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF2N3OS/c15-7-3-1-6-10-11(7)19-14(22-10)20-13(21)18-12-8(16)4-2-5-9(12)17/h1-6H,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOORUFFIJQODRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=NC3=C(S2)C=CC=C3Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)

![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)

![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2366042.png)